molecular formula C18H21N3O3S2 B380322 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 325693-29-6

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B380322
CAS No.: 325693-29-6
M. Wt: 391.5g/mol
InChI Key: LOOHWRCLAYRLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a synthetic small molecule recognized for its role as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). FAK is a non-receptor tyrosine kinase that plays a central role in cellular adhesion, migration, proliferation, and survival signaling . The compound exerts its effect by competitively binding to the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its autophosphorylation at Y397 and subsequent downstream signaling pathways . Its primary research value lies in the investigation of cancer biology, as FAK is frequently overexpressed in a wide range of solid tumors and contributes to tumorigenesis, metastasis, and angiogenesis . Researchers utilize this compound preclinically to probe FAK function, to study mechanisms of cell invasion, and to assess the therapeutic potential of FAK inhibition, both as a monotherapy and in combination with other targeted agents or chemotherapeutics in various cancer models.

Properties

IUPAC Name

10-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-2-6-21-17(23)15-12-4-3-5-13(12)26-16(15)19-18(21)25-11-14(22)20-7-9-24-10-8-20/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOHWRCLAYRLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a cyclopentathienopyrimidine core, which is significant for its biological activity. The presence of the morpholino and allyl groups contributes to its pharmacological profile.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to reduce oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been associated with reduced production of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings from recent research:

Biological Activity Assay Type IC50 Value Reference
Inhibition of p110α kinaseEnzymatic assay2.0 nM
Anti-proliferative activityCell viability assay (A375)0.58 µM
Cytokine reductionELISANot specified

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Melanoma Cells : A study demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells. The IC50 value was recorded at 0.58 µM, showcasing its potential as an anti-cancer agent .
  • Inflammation Models : In vivo models of inflammation indicated that this compound could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting a promising role in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, )
  • Structural Differences: The fused thienopyrimidine core differs in ring fusion positions ([3,4-d] vs. [2,3-d]), altering electronic distribution and steric bulk. Compound 16 lacks the allyl and morpholino-2-oxoethylthio substituents, instead featuring simpler alkyl or aryl groups.
  • Absence of the morpholino group likely reduces solubility and metabolic stability .
B. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
  • Structural Differences: A pyrimidine ring replaces the thienopyrimidine core, simplifying the aromatic system. The thietan-3-yloxy group (a three-membered sulfur heterocycle) substitutes for the morpholino-2-oxoethylthio chain.
  • Functional Implications :
    • The smaller thietane ring may increase reactivity but reduce solubility compared to the morpholine derivative .
    • The thioether linkage is retained, suggesting shared metabolic susceptibility to oxidation .
C. 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one (Compound 4, )
  • Structural Differences: A tetrahydrobenzo ring fused to the thienopyrimidine core increases lipophilicity.
  • Functional Implications: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

Comparative Data Table

Property/Compound Target Compound Compound 16 Compound 1 Compound 4
Core Structure Cyclopenta-thienopyrimidine Thieno[3,4-d]pyrimidine Pyrimidine Benzo-thienopyrimidine
Key Substituents Allyl, morpholino-thioether Simple alkyl/aryl Thietan-3-yloxy Aryl/alkyl
Molecular Weight (g/mol) ~435.5 ~402.3 ~298.4 ~345.4
logP (Predicted) ~2.1 ~1.8 ~2.5 ~2.3
Aqueous Solubility Moderate (morpholino-enhanced) Low Low Low (high lipophilicity)
Reported Bioactivity N/A (inferred kinase inhibition) N/A N/A Anti-tyrosinase (IC50 = 8.4 µM)

Preparation Methods

Core Thieno[2,3-d]Pyrimidinone Synthesis

The thieno[2,3-d]pyrimidinone scaffold forms the foundation of the target compound. A widely adopted method involves cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with urea or thiourea derivatives under acidic conditions . For instance, refluxing the aminothiophene carboxylate with potassium cyanate in acetic acid yields the pyrimidin-4-one core with 71–88% efficiency . Alternative routes employ hydrazine monohydrate in ethanol to introduce a 3-amino group, which is later functionalized .

Key Reaction Conditions

StepReagents/ConditionsYieldSource
CyclocondensationUrea, HCl, 1,4-dioxane, reflux58–88%
3-Amino substitutionHydrazine monohydrate, ethanol, reflux72–80%

Cyclopenta Ring Annulation

The cyclopenta fusion is achieved via Friedel-Crafts alkylation or Thorpe-Ziegler cyclization. Patent NO168767C describes cyclopenta[d]pyrimidine synthesis using dihaloalkanes in polyphosphoric acid, facilitating ring closure through electrophilic aromatic substitution . For example, treating the thienopyrimidinone intermediate with 1,3-dibromopropane in PPA at 120°C generates the bicyclic system .

Optimization Note

  • Catalyst : Polyphosphoric acid enhances electrophilicity, improving cyclization efficiency .

  • Temperature : Reactions above 100°C are critical to overcome kinetic barriers .

Thioether Linkage Installation

The 2-((2-morpholino-2-oxoethyl)thio) group is introduced via nucleophilic substitution. A two-step protocol is employed:

  • Synthesis of 2-Morpholino-2-Oxoethyl Bromide : Morpholine reacts with bromoacetyl bromide in dichloromethane at 0°C, yielding the electrophilic intermediate .

  • Thiol Coupling : The pyrimidinone core, pre-functionalized with a thiol group (-SH), undergoes substitution with the morpholino bromide in the presence of K₂CO₃ in DMF at 60°C.

Critical Parameters

  • Base : Potassium carbonate ensures deprotonation of the thiol without side reactions.

  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.

Allylation at Position 3

The allyl group is introduced via Mitsunobu reaction or Pd-catalyzed coupling. Mitsunobu conditions (allyl alcohol, PPh₃, DIAD) enable substitution of a hydroxyl group at position 3, achieving 65–75% yields. Alternatively, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling between a brominated intermediate and allyltributyltin .

Comparative Analysis

MethodReagentsYieldAdvantage
MitsunobuAllyl alcohol, DIAD, PPh₃70%Stereospecific
Stille CouplingAllyltributyltin, Pd(PPh₃)₄68%Functional group tolerance

Final Functionalization and Purification

The fully substituted compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity (>95%) is confirmed by HPLC and NMR.

Challenges and Solutions

  • Low Solubility : Use of DMSO as a co-solvent during crystallization improves recovery.

  • Byproducts : Gradient elution in chromatography separates thioether oxidation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.